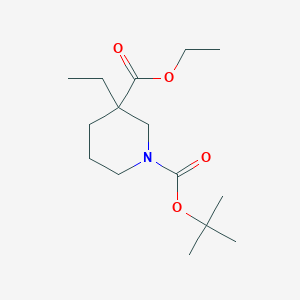

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate

描述

属性

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-ethylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)9-8-10-16(11-15)13(18)20-14(3,4)5/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOCBPFTPYDATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1178882-02-4 |

| Molecular Formula | C15H27NO4 |

| Molecular Weight | 285.38 g/mol |

| Solubility | Soluble in various organic solvents; specific solubility conditions apply |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or activator of these targets, influencing biochemical pathways critical for cellular function.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate interaction. This mechanism is crucial for its potential use in treating diseases where enzyme dysregulation is a factor.

- Receptor Interaction : this compound can also modulate receptor activity, which may lead to alterations in cell signaling pathways involved in pain, inflammation, and other physiological processes.

Anticancer Properties

Recent studies indicate that piperidine derivatives, including this compound, exhibit promising anticancer activity. For instance:

- Cytotoxicity Studies : Compounds similar to Ethyl 1-Boc-3-ethylpiperidine have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound:

- In Vivo Studies : Ethyl 1-Boc-3-ethylpiperidine was evaluated in models of acute pancreatitis and sepsis. Results indicated a reduction in inflammatory markers such as TNF-α and IL-6, suggesting its efficacy in managing inflammation-related conditions .

Study on Analgesic Effects

A notable study investigated the analgesic effects of compounds derived from piperidine structures similar to Ethyl 1-Boc-3-ethylpiperidine. The results showed significant pain relief in animal models of arthritis, with a marked decrease in hyperalgesia and allodynia .

Synthesis and Structural Modifications

The synthesis of Ethyl 1-Boc-3-ethylpiperidine involves several steps including the condensation with other piperidine derivatives. Modifications at the 3-position have been shown to enhance biological activity, emphasizing the importance of structural configuration in drug design .

科学研究应用

Applications in Scientific Research

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate has diverse applications across various scientific disciplines:

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system (CNS). Its structure allows for modifications that enhance the efficacy and selectivity of drug candidates. For instance, it is involved in the development of GABAA receptor agonists, which are vital for treating anxiety and other CNS disorders .

Peptide Chemistry

In peptide synthesis, this compound is used to incorporate piperidine derivatives into peptide chains. This incorporation can improve the stability and biological activity of peptide-based drugs, making them more effective in therapeutic applications .

Ligand Development

The compound is valuable in developing ligands for metal catalysts used in organic synthesis. Its ability to form stable complexes enhances reaction yields and facilitates various chemical transformations .

Neuroscience Research

Research utilizing this compound aids in understanding neurotransmitter systems and their roles in neurological disorders. By studying its interactions with specific receptors, researchers can explore potential treatments for conditions like depression and schizophrenia .

Case Study 1: Development of CNS Agents

A study focused on synthesizing new GABAA receptor agonists utilized this compound as an intermediate. This research demonstrated enhanced anxiolytic effects compared to existing treatments, highlighting the compound's potential in CNS drug development .

Case Study 2: Peptide Stability Enhancement

In peptide chemistry, researchers incorporated this compound into a series of peptide analogs aimed at improving stability against enzymatic degradation. The modified peptides exhibited significantly increased half-lives and bioactivity, showcasing the compound's utility in therapeutic peptide design .

相似化合物的比较

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Key Observations :

- Solubility: The methyl ester (C₁₂H₂₁NO₄) has lower hydrophobicity than the ethyl ester, impacting solubility in organic solvents like ethyl acetate .

- Functional Diversity: The hydroxylated derivative (C₁₄H₂₅NO₅) introduces a polar group, enhancing hydrogen-bonding capacity for targeted drug-receptor interactions .

Physicochemical Properties

| Property | This compound | Methyl Analog | Isopropyl Analog | Hydroxylated Derivative |

|---|---|---|---|---|

| Boiling Point (°C) | Not reported | Not reported | Not reported | Not reported |

| LogP (Partition Coefficient) | Estimated ~2.1 (Boc group increases hydrophobicity) | ~1.8 | ~2.5 | ~1.3 (due to -OH group) |

| Solubility in DMSO | >10 mM (stable at -80°C for 6 months) | >20 mM | <5 mM | >15 mM |

| Stability | Sensitive to acidic conditions (Boc deprotection) | Similar | Similar | Oxidative sensitivity |

Notes:

准备方法

Preparation of N-Boc-piperidine-3-carboxylate Ester

A common starting point is the preparation of (R)- or (S)-N-Boc-piperidine-3-carboxylic acid, which is then esterified to form the ethyl ester.

Esterification reaction : The carboxylic acid is reacted with ethyl iodide in the presence of potassium carbonate as a base to form the ethyl ester (Ethyl 1-Boc-piperidine-3-carboxylate). This reaction typically takes place in an organic solvent under reflux conditions to ensure complete conversion.

Reaction conditions : Potassium carbonate acts as a base to deprotonate the acid, facilitating nucleophilic substitution by ethyl iodide.

Purification : The product is isolated by aqueous workup followed by extraction with ethyl acetate and drying over anhydrous agents.

Boc Protection

- The Boc (tert-butyloxycarbonyl) group is introduced to protect the amine functionality during synthetic transformations. This is typically achieved by reacting the free amine or hydroxylamine intermediate with di-tert-butyl dicarbonate under mild conditions, often catalyzed by palladium-carbon under hydrogen atmosphere or using organic bases.

Workup and Purification

Reaction mixtures are commonly worked up by aqueous extraction, washing with brine or phosphate buffers, drying over anhydrous sodium sulfate or magnesium sulfate, and concentration under reduced pressure.

Purification techniques include crystallization (e.g., in Sherwood oil or normal heptane), filtration, and drying under vacuum to obtain high-purity products (purity >98% reported).

Summary Table of Preparation Steps and Conditions

Research Findings and Analysis

The use of potassium carbonate and ethyl iodide for esterification is a well-established method that provides good yields and mild reaction conditions.

The multi-step synthesis of N-Boc-3-piperidone starting from 3-hydroxypyridine offers a relatively short synthetic route with an overall yield exceeding 42% and high purity (>98%). This method is advantageous due to easier separation and purification steps, reduced energy consumption, and lower environmental impact.

The Boc protection step is crucial for stabilizing the amine functionality during alkylation and oxidation steps, preventing side reactions.

The oxidation using DMSO and oxalyl chloride is an effective method to convert hydroxy piperidine intermediates to the corresponding ketones (piperidones) under mild conditions.

Alkylation to introduce the 3-ethyl substituent requires careful stereochemical control to obtain the desired isomer, which is critical for biological activity in pharmaceutical applications.

常见问题

Q. What are the key synthetic routes for Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate, and how can intermediates be characterized?

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the Boc group or ester moiety. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling, as recommended for structurally similar piperidine derivatives .

Q. What analytical techniques are critical for purity assessment?

- HPLC/LC-MS : To quantify purity and detect byproducts (e.g., de-Boc derivatives or ester hydrolysis products).

- Elemental Analysis : Validates elemental composition, especially for novel analogs.

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and Boc groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during alkylation?

Steric hindrance at the 3-position of the piperidine ring can lead to undesired diastereomers. Computational modeling (DFT) predicts transition states to identify optimal temperature and solvent polarity. For example, low-temperature (–78°C) reactions in THF with LDA as a base improve stereoselectivity in analogous systems . Experimental validation via ¹H NMR coupling constants or X-ray crystallography is critical .

Example Optimization Table :

| Condition | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|

| THF, –78°C, LDA | 95:5 | 82 |

| DMF, RT, NaH | 70:30 | 65 |

Q. What mechanistic insights explain the stability of the Boc group under varying pH conditions?

The Boc group is stable in neutral to mildly acidic conditions but cleaves under strong acids (e.g., TFA) or prolonged basic exposure. Kinetic studies using ¹H NMR in buffered solutions (pH 1–12) reveal pseudo-first-order degradation rates. For instance, at pH < 2, half-life (t₁/₂) decreases exponentially due to protonation of the carbonyl oxygen, accelerating hydrolysis .

Q. How can computational methods predict solubility and reactivity for derivatives of this compound?

Molecular dynamics (MD) simulations with solvents like ethyl lactate (logP = 0.7) or DCM (logP = 1.3) model solvation effects. Parameters like Hansen solubility parameters (δD, δP, δH) and COSMO-RS predict solubility trends. For reactivity, frontier molecular orbital (FMO) theory identifies nucleophilic/electrophilic sites .

Contradictions and Limitations

- Stability Data : While some safety sheets claim the compound is stable under recommended storage , others note insufficient toxicological data for long-term degradation products .

- Stereochemical Outcomes : Conflicting reports on alkylation stereoselectivity highlight the need for reaction-specific optimization .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。